2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide
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Overview
Description
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: is a complex organic compound with a unique structure that includes multiple functional groups such as phenyl, trichloro, nitro, and thioureido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
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Formation of the Thioureido Intermediate: : The initial step involves the reaction of 2-nitroaniline with thiophosgene to form the thioureido intermediate. This reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane at low temperatures to prevent decomposition.
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Addition of the Trichloroethyl Group: : The thioureido intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the trichloroethyl group into the molecule.
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Coupling with Diphenylacetic Acid: : The final step involves the coupling of the intermediate with diphenylacetic acid. This reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Reduction: The compound can be reduced to form various derivatives. For example, the nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Substitution: The trichloro group can be substituted with other nucleophiles such as amines or thiols. This reaction typically requires a strong base like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Sodium hydride, various nucleophiles.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from the substitution of the trichloro group.
Scientific Research Applications
Chemistry
In organic synthesis, 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development. Its thioureido group, in particular, is known for its biological activity, including antimicrobial and anticancer properties.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE is not fully understood. it is believed that the compound interacts with specific molecular targets through its functional groups. For example, the thioureido group may form hydrogen bonds with biological molecules, while the nitro group may undergo reduction to form reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-AMINO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with an amino group instead of a nitro group.
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(2-NITRO-PH)-THIOUREIDO)-ETHYL)-ACETAMIDE makes it unique compared to its analogs. This group can undergo various chemical transformations, making the compound versatile for different applications.
Properties
Molecular Formula |
C23H19Cl3N4O3S |
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Molecular Weight |
537.8 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(2-nitrophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C23H19Cl3N4O3S/c24-23(25,26)21(29-22(34)27-17-13-7-8-14-18(17)30(32)33)28-20(31)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,21H,(H,28,31)(H2,27,29,34) |
InChI Key |
SSEFKEQAWHHYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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